molecular formula C12H14BrNO2 B3252150 2-(3-Bromophenyl)-1-morpholinoethanone CAS No. 214209-93-5

2-(3-Bromophenyl)-1-morpholinoethanone

Cat. No.: B3252150
CAS No.: 214209-93-5
M. Wt: 284.15 g/mol
InChI Key: UQRNXWAMOBWTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Anticoagulant Intermediates

"2-(3-Bromophenyl)-1-morpholinoethanone" serves as a precursor in the synthesis of key intermediates for anticoagulants like rivaroxaban. Through different synthetic routes originating from bromobenzene, compounds such as 4-(4-Aminophenyl)-3-morpholinone have been synthesized. These routes demonstrate the versatility of bromophenyl compounds in creating pharmacologically significant molecules (Luo Lingyan et al., 2011).

Antimicrobial Activity Studies

A series of compounds synthesized from "this compound" via Crossed-Aldol condensation have shown significant antimicrobial activities. This highlights its utility in developing new antimicrobial agents, which is critical given the rising resistance to existing drugs (S. Balaji et al., 2017).

Mechanistic Insights in Organic Reactions

Research into the Willgerodt-Kindler reaction of ω-haloacetophenone derivatives, including "this compound," offers insights into reaction mechanisms and the efficient synthesis of thioxoethanone compounds. These findings are significant for developing synthetic methodologies with broad applications in organic chemistry (Urbain C. Kasséhin et al., 2014).

Luminescent Material Synthesis

The synthesis of cyclopalladated and cyclometalated complexes using "this compound" derivatives has been explored for their luminescent properties. These materials have potential applications in optoelectronics and as catalysts in organic synthesis, showcasing the compound's role in materials science (Chen Xu et al., 2014).

Synthesis of HIV-1 Replication Inhibitors

Novel N-arylsulfonyl derivatives synthesized from "this compound" have been identified as potent inhibitors of HIV-1 replication. This application underscores the compound's importance in the discovery and development of new therapeutic agents for treating infectious diseases (Zhiping Che et al., 2015).

Properties

IUPAC Name

2-(3-bromophenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRNXWAMOBWTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the method described in Example 24a) from 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride (0.764 g), 4-dimethylaminopyridine (0.488 g), morpholine (0.35 ml) and a solution of 3-bromophenylacetic acid (0.43 g) in dichloromethane (10 ml). The mixture was stirred overnight at room temperature. The reaction mixture was washed with 2M hydrochloric acid (3×100 ml), the organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The sub-title compound was obtained as a solid (0.550 g).
[Compound]
Name
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
0.764 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Three
Quantity
0.488 g
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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